5-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole
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Overview
Description
5-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole is a complex organic compound that features a benzothiadiazole coreThe benzothiadiazole moiety is known for its strong electron-withdrawing properties, making it a valuable component in the design of photoluminescent materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzothiadiazole core through a cyclization reaction of 2-aminothiophenol with sodium nitrite .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The benzothiadiazole core can interact with electron-rich sites in biological molecules, leading to various biochemical effects. Additionally, the compound’s ability to undergo photoluminescence makes it useful in imaging applications, where it can be excited by light to emit fluorescence .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzothiadiazole: A simpler analog with similar electronic properties but lacking the additional functional groups present in 5-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole.
2,1,3-Benzothiadiazole Derivatives: Various derivatives with different substituents on the benzothiadiazole core, each exhibiting unique properties and applications.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-2-5-17(20-19-12)25-11-13-6-8-23(9-7-13)18(24)14-3-4-15-16(10-14)22-26-21-15/h2-5,10,13H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUBNNCVOHCEJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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